2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-6-(propan-2-yl)aniline with a thiocarbonyl compound under acidic or basic conditions to form the thiazinone ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazinone ring to its corresponding thiazolidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazinones, depending on the specific reaction and conditions employed.
Scientific Research Applications
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(propan-2-yl)aniline
- 2-Methyl-6-(propan-2-yl)phenylboronic acid
- 2,6-Diisopropylaniline
Uniqueness
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
88061-24-9 |
---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-methyl-6-propan-2-yl-1,3-thiazin-4-one |
InChI |
InChI=1S/C8H11NOS/c1-5(2)7-4-8(10)9-6(3)11-7/h4-5H,1-3H3 |
InChI Key |
INADKFQOUAYNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=C(S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.